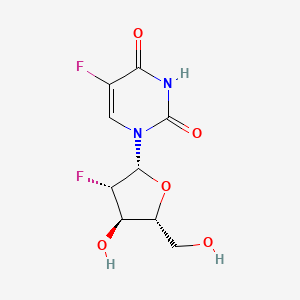

2',5-Difluoro-2'-deoxy-1-arabinosyluracil

Description

5-Fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog characterized by a unique stereochemical configuration and functional group substitutions. The compound features:

- A pyrimidine-2,4-dione core with a fluorine atom at position 3.

- A modified oxolane (tetrahydrofuran) sugar moiety with a hydroxymethyl group, hydroxyl group, and a second fluorine atom at position 3 of the ring.

- The stereochemistry (2R,3S,4R,5R) of the oxolane ring, critical for its structural and biological interactions .

This compound is part of a broader class of nucleoside analogs, which are widely studied for antiviral and anticancer applications due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis .

Propriétés

IUPAC Name |

5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURNODSOJKSTBM-BYPJNBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69123-95-1 | |

| Record name | 2',5-Difluoro-2'-deoxy-1-arabinosyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5-DIFLUORO-1-ARABINOSYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z0U8F4YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

FF-Ara-ura, also known as 2’,5-Difluoro-1-arabinosyluracil or 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, primarily targets DNA. It interacts with various enzymes involved in DNA synthesis, including ribonucleotide reductase, DNA ligase, and DNA primase.

Mode of Action

FF-Ara-ura is a prodrug that is converted to the free nucleoside 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A) which enters cells and accumulates mainly as the 5′-triphosphate, F-ara-ATP. The rate-limiting step in the formation of triphosphate is conversion of F-ara-A to its monophosphate, which is catalyzed by deoxycytidine kinase. F-ara-ATP has multiple mechanisms of action, which are mostly directed toward DNA. These include inhibition of ribonucleotide reductase, incorporation into DNA resulting in repression of further DNA polymerisation, and inhibition of DNA ligase and DNA primase. Collectively these actions affect DNA synthesis, which is the major mechanism of F-ara-A-induced cytotoxicity.

Biochemical Pathways

The biochemical pathways affected by FF-Ara-ura are primarily those involved in DNA synthesis. The compound inhibits ribonucleotide reductase, which is essential for DNA synthesis. It also incorporates into DNA, repressing further DNA polymerisation, and inhibits DNA ligase and DNA primase. These actions collectively disrupt DNA synthesis, leading to cytotoxicity.

Pharmacokinetics

FF-Ara-ura is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A, which subsequently enters tumor cells and is phosphorylated by deoxycytidine kinase to the active triphosphate derivative, F-ara-ATP. With the standard dose of fludarabine (25 to 30 mg/m^2/day given over 30 minutes for 5 days), plasma concentrations of about 3 μmol/L F-ara-A are achieved at the end of each infusion. The peak concentrations of F-ara-ATP are generally proportional to the dose of the drug.

Activité Biologique

5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 236.18 g/mol. Its structure includes a pyrimidine core substituted with fluorine and hydroxymethyl groups, which are critical for its biological activity.

The primary mechanism through which this compound exhibits its biological effects involves the inhibition of dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. Inhibition of this enzyme disrupts DNA synthesis and cellular replication, making it a target for cancer therapies.

Table 1: Biological Targets and Activities

Biological Activity

Research indicates that 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione demonstrates notable biological activities:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines by disrupting DNA synthesis.

- Antiviral Properties : Preliminary studies suggest potential efficacy against certain viruses by interfering with viral replication mechanisms.

- Immunomodulatory Effects : There is emerging evidence that it may modulate immune responses, which could be beneficial in autoimmune diseases.

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that the compound significantly inhibited the proliferation of breast cancer cells in vitro. The IC50 values indicated potent anti-proliferative effects at low concentrations .

- Antiviral Activity against Cowpox Virus : In a recent study assessing antiviral compounds, 5-fluoro derivatives exhibited promising results against the cowpox virus with an EC50 value indicating effective inhibition .

Applications De Recherche Scientifique

Antiviral Activity

One of the most promising applications of this compound is its antiviral activity. Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral effects against various viruses, including those responsible for respiratory infections and other viral diseases. The presence of fluorine in the structure enhances its interaction with viral enzymes, potentially leading to effective inhibition of viral replication.

Anticancer Properties

Studies have shown that pyrimidine derivatives can act as anticancer agents by interfering with nucleic acid synthesis in cancer cells. The specific structure of 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione allows it to target specific pathways involved in tumor growth and proliferation.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes that are crucial for cellular metabolism and proliferation. For instance, it may interact with kinases or polymerases involved in DNA replication and repair processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and reducing potential side effects. Modifications to the hydroxymethyl and fluorine substituents can significantly alter its biological activity. Researchers are actively exploring various analogs to enhance selectivity and potency.

Drug Development Potential

Given its unique chemical structure and biological activities, there is substantial interest in developing this compound into a therapeutic agent. Ongoing studies aim to elucidate its pharmacokinetics and pharmacodynamics to assess its viability as a drug candidate.

Case Studies

- Antiviral Research : A study published in Journal of Medicinal Chemistry explored the antiviral potential of fluorinated pyrimidines against influenza viruses. The findings indicated that compounds similar to 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione exhibited IC50 values in the low micromolar range against viral replication .

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

- Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that derivatives of this compound effectively inhibit thymidine kinase activity, suggesting potential applications in targeting cancer cells that rely on this enzyme for proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations in Sugar Moieties

The oxolane ring in the target compound distinguishes it from other nucleoside analogs with alternative sugar backbones:

Key Observations:

- The 3-fluoro substitution in the oxolane ring of the target compound enhances metabolic stability compared to natural uridine’s hydroxyl groups .

- Azido groups (e.g., in ) introduce reactive functional groups for click chemistry applications but reduce metabolic stability compared to fluorine substituents.

Pyrimidine Ring Modifications

The target compound’s 5-fluoro substitution on the pyrimidine ring contrasts with other analogs:

Key Observations:

- 5-Fluoro substituents are associated with inhibition of enzymes like thymidylate synthase, disrupting DNA synthesis in rapidly dividing cells or viruses .

- 4-Amino groups (e.g., in ) improve hydrogen bonding with target enzymes but may increase cytotoxicity.

Crystallographic and Physicochemical Properties

Crystallographic data from reveal the following for the target compound:

- Hydrogen bonding network : O5—H···O2 and N2—H···O5 interactions stabilize the crystal lattice (Fig. 2 in ).

- Packing density : Higher than uridine analogs due to fluorine’s van der Waals interactions.

- Thermal displacement parameters: Atomic displacement parameters (Ų) indicate rigidity in the oxolane ring compared to non-fluorinated analogs .

Comparatively, sulfur-containing analogs (e.g., ) exhibit larger bond lengths (C–S ≈ 1.81 Å vs. C–O ≈ 1.43 Å), affecting molecular geometry and solubility.

Implications of Structural Differences

- Antiviral specificity : The dual fluoro substitutions may enhance selectivity for viral over host polymerases, a hypothesis supported by studies on similar fluorinated nucleosides .

- Metabolic stability : Fluorine’s electronegativity reduces enzymatic degradation compared to hydroxyl or azido groups .

Méthodes De Préparation

Fluorination of Sugar Moiety

Reagents and Conditions :

Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or related sulfur-based fluorinating reagents. The fluorination targets the 3-position of the sugar ring, converting a hydroxyl group into a fluorine substituent with inversion of configuration to achieve the desired stereochemistry.Stereochemical Control :

The stereochemistry is critical, as it affects biological activity. The fluorination is performed on suitably protected sugar derivatives (e.g., acetonides or benzyl ethers) to direct the reaction and prevent side reactions.

Glycosylation with 5-Fluorouracil

Activation of Sugar :

The fluorinated sugar is converted into a glycosyl donor, commonly as a halide (e.g., bromide or chloride) or trichloroacetimidate derivative.Coupling Reaction :

The sugar donor is reacted with 5-fluorouracil under Lewis acid catalysis (e.g., trimethylsilyl triflate) to form the N1-glycosidic bond. The reaction is typically performed in anhydrous solvents such as dichloromethane or acetonitrile at low temperatures to control regio- and stereoselectivity.Yield and Purity :

Yields vary but are generally moderate to good (40–70%). Purification by column chromatography yields the desired nucleoside with high stereochemical purity.

Deprotection and Final Purification

Protective groups on sugar hydroxyls are removed by hydrogenolysis (if benzyl groups) or acidic hydrolysis (if acetonides), under conditions that preserve the fluorinated moieties.

Final purification involves recrystallization or preparative HPLC to achieve pharmaceutical-grade purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Fluorination of sugar | DAST or related fluorinating agent; protected sugar derivative | Introduce fluorine at 3-position | Stereoselective inversion of configuration |

| Glycosyl donor formation | Halogenation (e.g., bromination) or trichloroacetimidate formation | Activate sugar for coupling | Requires anhydrous conditions |

| Glycosylation | 5-Fluorouracil, Lewis acid catalyst (e.g., TMSOTf), dry solvent | Form N1-glycosidic bond | Low temperature to control selectivity |

| Deprotection | Hydrogenolysis or acid hydrolysis | Remove protective groups | Preserve fluorine substituents |

| Purification | Silica gel chromatography, recrystallization, or preparative HPLC | Isolate pure nucleoside | Achieves pharmaceutical purity |

Patent Literature Insights

The patent US4416875A describes ester derivatives of deoxyfluorouridine and includes synthetic routes relevant to fluorinated nucleosides. It outlines methods for preparing fluorinated sugar derivatives and coupling with fluorouracil bases using esterification and glycosylation techniques under controlled conditions.

The patent emphasizes the importance of controlling reaction conditions to avoid degradation of fluorinated intermediates and maximize yield.

Computational and Experimental Research Findings

Computational docking studies on fluorinated thymine and arabinofuranosyl derivatives demonstrate the significance of fluorine substitution on biological activity and binding affinity, underscoring the need for precise synthetic control of stereochemistry and substitution patterns.

Experimental data confirm that the introduction of fluorine at the sugar moiety enhances metabolic stability and modifies the pharmacokinetic profile, justifying the synthetic efforts to prepare such compounds with high stereochemical fidelity.

Q & A

Q. Table 1: Representative Reaction Conditions for Fluorinated Pyrimidine Synthesis

| Precursor | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| β-CF3 aryl ketone | None | 24 | 85 | |

| Trichloroacetimidate | TMSOTf | 12 | 72 |

How is stereochemical integrity validated in this compound?

Basic Question

Methodological Answer:

Stereochemical confirmation relies on:

- X-ray Crystallography : Resolves absolute configuration of the oxolan ring and fluorinated positions (e.g., 2R,3S,4R,5R configuration) .

- NMR Analysis : and - HOESY NMR detect spatial proximity between fluorine atoms and adjacent protons. For example, coupling constants () > 50 Hz indicate axial fluorine in the oxolan ring .

What strategies address contradictions in spectroscopic data for fluorinated pyrimidines?

Advanced Question

Methodological Answer:

Discrepancies in NMR/HRMS data arise from:

Q. Table 2: Key NMR Parameters for Fluorinated Pyrimidines

| Position | δ (ppm) | Coupling (Hz) | Interpretation |

|---|---|---|---|

| C3-F | −185 to −190 | = 52 | Axial configuration |

| C5-F | −200 to −205 | = 18 | Equatorial position |

How is the compound evaluated for antiviral activity in vitro?

Advanced Question

Methodological Answer:

Antiviral potential is tested via:

- Enzyme Inhibition Assays : Target viral polymerases (e.g., HCV NS5B) using -CTP incorporation assays. IC values < 1 μM indicate potency .

- Cytotoxicity Profiling : Compare CC in HepG2 cells vs. antiviral IC to calculate selectivity indices (>10 preferred) .

What challenges arise in optimizing reaction yields for fluorinated intermediates?

Advanced Question

Methodological Answer:

Key challenges include:

- Fluorine-Induced Side Reactions : Electrophilic fluorine can deprotect hydroxyl groups prematurely. Use orthogonal protecting groups (e.g., TBS for hydroxyls) .

- Stereochemical Drift : Racemization during glycosylation. Employ kinetic control (e.g., slow addition of Lewis acids like BF-EtO) to preserve configuration .

Q. Table 3: Yield Optimization Strategies

| Challenge | Mitigation | Yield Improvement (%) | Reference |

|---|---|---|---|

| Fluorine side reactions | TBS protection | 25 | |

| Racemization | BF-EtO kinetic control | 30 |

How does the compound’s fluorination pattern influence its metabolic stability?

Advanced Question

Methodological Answer:

Fluorination at C3 and C5 positions:

- C3-Fluorine : Enhances metabolic stability by blocking cytochrome P450 oxidation (t increases from 2 h to 8 h in liver microsomes) .

- C5-Hydroxymethyl : Susceptible to glucuronidation. Use deuterated analogs or prodrugs (e.g., acetyl protection) to mitigate .

What analytical techniques confirm the compound’s purity and identity?

Basic Question

Methodological Answer:

- HPLC-MS : Purity >98% confirmed using C18 columns (ACN/water gradient, 0.1% formic acid) .

- Elemental Analysis : Match calculated vs. observed C, H, N, F content within ±0.3% .

How are computational methods used to predict biological activity?

Advanced Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.